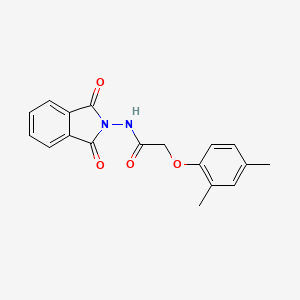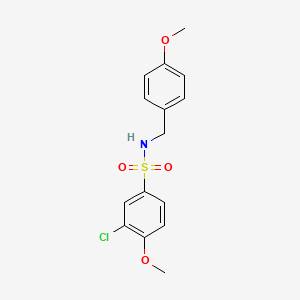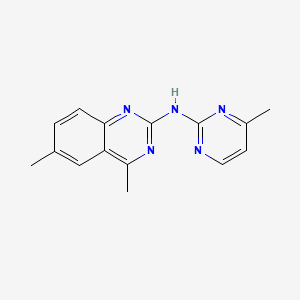![molecular formula C15H16N2OS B5876171 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This makes MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
作用机制
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is able to enter these neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and ultimately results in the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide are well-documented in the scientific literature. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms that are characteristic of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It is able to selectively target dopaminergic neurons in the substantia nigra, which makes it a valuable tool for studying the underlying mechanisms of the disease. Additionally, 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to induce Parkinson's-like symptoms in animal models, which allows researchers to test potential treatments for the disease.
However, there are also limitations to using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is a potent neurotoxin that can cause irreversible damage to the brain if not handled properly. Additionally, the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on the brain are not identical to those of Parkinson's disease, which means that caution must be taken when extrapolating results from 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide studies to human patients.
未来方向
There are several future directions for research involving 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research to better understand the limitations of using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments and to develop safer and more effective methods for studying the disease.
合成方法
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-bromopyridine with 4-methylthiophenol in the presence of a palladium catalyst. This reaction produces 3-(4-methylphenylthio)pyridine, which is then reacted with N-bromoacetylpyridine to yield 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide.
科学研究应用
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. By studying the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on these neurons, researchers are able to gain valuable insights into the underlying mechanisms of the disease.
属性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-10-8-15(18)17-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNONGIYCEIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)




![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)